Cas no 1316221-05-2 (1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone)

1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone
- 1-{4-[(6-chloropyrazin-2-yl)methyl]azepan-1-yl}ethanone
- 1-[4-(6-Chloro-pyrazin-2-ylmethyl)-azepan-1-yl]-ethanone
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- インチ: 1S/C13H18ClN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-15-9-13(14)16-12/h8-9,11H,2-7H2,1H3
- InChIKey: AOKWQSXCELBHTL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(CC2CCN(C(C)=O)CCC2)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 287
- トポロジー分子極性表面積: 46.1
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291825-1g |
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone |
1316221-05-2 | 97% | 1g |
$606 | 2021-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620286-1g |
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethan-1-one |
1316221-05-2 | 98% | 1g |
¥8745.00 | 2024-08-09 | |
Chemenu | CM291825-1g |
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone |
1316221-05-2 | 97% | 1g |
$778 | 2024-08-02 |
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanoneに関する追加情報
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone: A Comprehensive Overview
The compound 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone, with the CAS number 1316221-05-2, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a chloropyrazine moiety with an azepane ring system, and its potential applications in drug discovery.
The molecular structure of this compound is characterized by a six-membered pyrazine ring substituted with a chlorine atom at position 6. This pyrazine ring is connected via a methylene group (-CH₂-) to an azepane ring, which is a seven-membered nitrogen-containing ring. The azepane ring is further substituted with an ethanone group (-COCH₃), making the entire molecule a complex yet elegant structure.
Recent studies have highlighted the potential of this compound as a building block for developing novel pharmaceutical agents. The presence of the pyrazine ring, known for its aromaticity and potential for hydrogen bonding, contributes to the molecule's stability and bioavailability. Additionally, the azepane ring introduces rigidity and can serve as a platform for further functionalization, enabling the design of molecules with diverse biological activities.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key challenge lies in controlling the regioselectivity during the formation of the azepane ring to ensure the correct placement of substituents. Researchers have employed various strategies, including the use of directing groups and optimizing reaction conditions, to overcome these challenges.
The biological activity of this compound has been explored in several recent studies. For instance, it has been shown to exhibit moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary pharmacokinetic studies indicate that this compound has acceptable absorption and metabolism profiles, making it a promising candidate for further preclinical testing.
In conclusion, 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, combined with its potential biological activities, positions it as a valuable tool for drug discovery and development. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in the creation of novel therapeutic agents.
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